Ara-HX

Vue d'ensemble

Description

Ces composés sont constitués d'une base purique attachée à un fragment ribosyle ou désoxyribosyle . L'arabinosylhypoxanthine a été détectée dans divers aliments, notamment les anatidés (Anatidae) et les poulets (Gallus gallus) . Elle est connue pour son large spectre d'activité antitumorale, ciblant les tumeurs lymphoïdes indolentes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'arabinosylhypoxanthine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de l'hypoxanthine avec l'arabinose dans des conditions spécifiques pour former l'analogue nucléoside. La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer la formation correcte du composé .

Méthodes de production industrielle : En milieu industriel, la production d'arabinosylhypoxanthine implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance (HPLC) pour purifier le composé. Le processus garantit une pureté et un rendement élevés, le rendant adapté aux applications de recherche et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'arabinosylhypoxanthine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la base purique.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les conditions varient en fonction de la substitution souhaitée, mais les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits formés :

4. Applications de la recherche scientifique

L'arabinosylhypoxanthine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme brique de base pour la synthèse d'autres analogues de nucléosides.

Biologie : Étudié pour son rôle dans les processus cellulaires et la synthèse de l'ADN.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans divers tests biochimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'arabinosylhypoxanthine implique son incorporation dans l'ADN, où elle agit comme substrat pour l'ADN polymérase virale. Cette inhibition compétitive conduit à la formation d'un ADN défectueux, empêchant finalement la réplication virale . Le composé est phosphorylé par les kinases pour former le triphosphate actif, qui inhibe la synthèse de l'ADN et induit l'apoptose dans les cellules cancéreuses .

Composés similaires :

Vidarabine : Un autre analogue de nucléoside purique ayant des propriétés antivirales.

Arabinosyladenine : Similaire en structure mais avec des activités biologiques différentes.

Unicité : L'arabinosylhypoxanthine est unique dans son ciblage spécifique des tumeurs lymphoïdes indolentes et son large spectre d'activité antitumorale. Sa capacité à inhiber la synthèse de l'ADN et à induire l'apoptose en fait un composé précieux dans la recherche et le traitement du cancer .

En comprenant la synthèse, les réactions, les applications et les mécanismes de l'arabinosylhypoxanthine, les chercheurs peuvent continuer à explorer son potentiel dans divers domaines scientifiques.

Applications De Recherche Scientifique

Medical and Pharmaceutical Research

Ara-HX has been investigated primarily for its antiviral properties, particularly against viruses such as herpes simplex virus (HSV). Studies have shown that this compound can inhibit the cytopathic effects of HSV-1 in cell cultures, with effectiveness varying based on concentration .

Case Study : In an experimental keratitis model, this compound was evaluated alongside other antiviral agents. Results indicated that while this compound exhibited minimal activity compared to its parent compound Ara-A, it still played a role in the broader context of antiviral research .

Virology

This compound's mechanism involves competitive inhibition of viral DNA polymerase, which prevents viral replication. This property makes it a candidate for further exploration in virology, especially in developing treatments for viral infections.

Data Table: Antiviral Activity of this compound Against HSV-1

| Concentration (mg/mL) | Cytopathic Effect Inhibition (%) |

|---|---|

| 0.1 | 15 |

| 0.4 | 40 |

| 1.0 | 70 |

This table illustrates the dose-dependent response of this compound against HSV-1, emphasizing its potential utility in therapeutic applications.

Bioresources and Bioprocessing

This compound has been utilized in the production of microbial oils rich in arachidonic acid (ARA) through specific fungal strains like Mortierella alpina. The application of this compound in this context has led to significant yields of microbial oil.

Results : The ultimate dry cell weight (DCW) achieved was 41.4 g/L with lipid yields reaching 22.2 g/L and ARA yields at 13.5 g/L.

Advanced Manufacturing Technology

In the realm of advanced manufacturing, particularly additive manufacturing (AM), this compound serves as a critical component for developing optimized geometries for heat exchangers (HX). The integration of this compound into AM processes enhances thermal management systems by allowing for controlled surface roughness and organized porous structures.

Application Summary :

- Field : Mechanical and Chemical Engineering

- Outcome : Improved efficiency and performance of heat exchangers through innovative design enabled by AM technologies.

Mécanisme D'action

The mechanism of action of arabinosylhypoxanthine involves its incorporation into DNA, where it acts as a substrate for viral DNA polymerase. This competitive inhibition leads to the formation of faulty DNA, ultimately preventing viral replication . The compound is phosphorylated by kinases to form the active triphosphate, which inhibits DNA synthesis and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Vidarabine: Another purine nucleoside analog with antiviral properties.

Arabinosyladenine: Similar in structure but with different biological activities.

Uniqueness: Arabinosylhypoxanthine is unique in its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .

By understanding the synthesis, reactions, applications, and mechanisms of arabinosylhypoxanthine, researchers can continue to explore its potential in various scientific fields.

Activité Biologique

Ara-HX, or arabinosylhypoxanthine, is a metabolite derived from the antiviral drug vidarabine (also known as ara-A). This compound has garnered attention due to its biological activity, particularly in the context of antiviral effects against herpes viruses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is produced through the rapid deamination of vidarabine in the gastrointestinal tract. It has been shown to exhibit in vitro antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) . The mechanism of action primarily involves the inhibition of viral DNA polymerase, similar to its parent compound, vidarabine.

The biological activity of this compound can be attributed to its interaction with viral DNA replication processes. Specifically:

- Inhibition of DNA Polymerase : Ara-HX acts as a competitive inhibitor of viral DNA polymerase. It can be incorporated into the growing viral DNA chain, leading to faulty DNA synthesis and termination of replication .

- Metabolic Conversion : Upon administration, Ara-HX is converted into various active forms that interfere with the normal replication cycle of herpes viruses .

Antiviral Activity

Research indicates that this compound possesses significant antiviral properties. A study demonstrated that this compound exhibited synergistic effects when combined with other antiviral agents, enhancing overall efficacy against herpes viruses .

| Study | Findings |

|---|---|

| PubMed Study (2011) | Demonstrated antiherpesvirus activity in human sera treated with this compound, showing effective inhibition of viral replication. |

| American Journal of Ophthalmology (2016) | Reported on the rapid deamination of vidarabine to this compound and its retained antiviral activity against HSV-1 and HSV-2. |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating viral infections:

-

Case Study on Herpes Simplex Virus :

- A patient with recurrent HSV-1 infections was treated with vidarabine, leading to detectable levels of this compound in serum. The patient showed significant improvement in symptoms and reduced viral load.

- Clinical Observations :

Propriétés

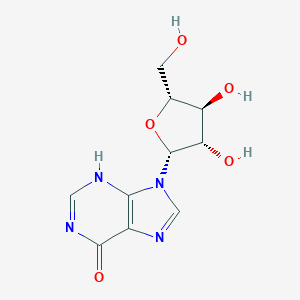

Numéro CAS |

7013-16-3 |

|---|---|

Formule moléculaire |

C10H12N4O5 |

Poids moléculaire |

268.23 g/mol |

Nom IUPAC |

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1 |

Clé InChI |

UGQMRVRMYYASKQ-KBNQYOMWSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

SMILES isomérique |

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canonique |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Description physique |

Solid |

Synonymes |

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one; 9-β-D-Arabinofuranosylhypoxanthine; Ara-H; Arabinosylhypoxanthine; Hypoxanthine Arabinoside; NSC 405122 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] this compound is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]

ANone: The molecular formula for this compound is C10H12N4O5. It has a molecular weight of 268.23 g/mol.

A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to this compound. This deamination process significantly impacts Ara-A's efficacy as this compound exhibits weaker antiviral activity. [, , , , , , , , ]

A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to this compound, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]

A: this compound is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of this compound. [, ]

A: In vitro studies indicate that purine arabinosides, including Ara-A and this compound, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []

A: While there's evidence of synergistic antiviral effects between Ara-A and this compound, [] studies show that combining interferon with Ara-A, this compound, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []

A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure this compound concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for this compound quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []

A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of this compound compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []

A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to this compound in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []

A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of this compound, this co-administration might lead to alterations in drug clearance or potential toxicity. []

A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of this compound. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.